molecular formula C14H13NO5 B12888759 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid

2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid

Cat. No.: B12888759
M. Wt: 275.26 g/mol
InChI Key: RBLDLFHLVJFXKA-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid is a compound with a molecular formula of C14H13NO5. It is a derivative of benzoxazole, which is known for its versatile applications in pharmaceuticals and various biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by the addition of acrylic acid to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole
  • 2-(2-Oxoethyl)benzo[d]oxazole-6-acrylic acid
  • 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-methacrylic acid

Uniqueness

2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the benzoxazole ring with the ethoxy and acrylic acid groups makes it a valuable compound for various applications.

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

(E)-3-[2-(2-ethoxy-2-oxoethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid

InChI

InChI=1S/C14H13NO5/c1-2-19-14(18)8-12-15-10-5-3-9(4-6-13(16)17)7-11(10)20-12/h3-7H,2,8H2,1H3,(H,16,17)/b6-4+

InChI Key

RBLDLFHLVJFXKA-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)/C=C/C(=O)O

Canonical SMILES

CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.